molecular formula C9H8N2O3S B579438 4-(Pyrazol-1-yl)benzenesulfonic acid CAS No. 18336-38-4

4-(Pyrazol-1-yl)benzenesulfonic acid

Cat. No.: B579438
CAS No.: 18336-38-4
M. Wt: 224.234
InChI Key: WBRLZNMOGQIRLT-UHFFFAOYSA-N
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Description

4-(Pyrazol-1-yl)benzenesulfonic acid is an organic compound with the molecular formula C9H8N2O3S. It is a derivative of benzenesulfonic acid where a pyrazole ring is attached to the benzene ring through a sulfonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrazol-1-yl)benzenesulfonic acid typically involves the reaction of pyrazole with benzenesulfonyl chloride under basic conditions. The reaction proceeds through the nucleophilic substitution of the sulfonyl chloride group by the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrazol-1-yl)benzenesulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted benzenesulfonic acids .

Scientific Research Applications

4-(Pyrazol-1-yl)benzenesulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyrazol-1-yl)benzenesulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions and hydrogen bonding. These interactions can affect the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrazol-1-yl)benzenesulfonic acid is unique due to the presence of both the pyrazole ring and the sulfonic acid group. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4-pyrazol-1-ylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c12-15(13,14)9-4-2-8(3-5-9)11-7-1-6-10-11/h1-7H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRLZNMOGQIRLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution was prepared by adding 1-phenylpyrazole (1.3 ml, 9.8 mmol) to concentrated sulfuric acid (2 ml). To this solution, fuming sulfuric acid (5 ml, 30% SO3) was added gradually over at least 5 minutes at 0° C. The resultant mixture was heated to 35° C., and this temperature was kept for 1 hour. This mixture then was cooled to 0° C. by pouring it over crushed ice, thereby causing sulfate to precipitate. This sulfate was collected by filtration and then vacuum-dried. Thus, a desired compound, 4-(1H-pyrazole-1-yl)benzenesulfonic acid, was obtained in the form of a white solid (the yield calculated based on 1-phenylpyrazole: 37%). The instrumental analysis values of 4-(1H-pyrazole-1-yl)benzenesulfonic acid are shown below.
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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